1,1,2-Trifluorobut-1-ene
Overview
Description
1,1,2-Trifluorobut-1-ene is a molecular compound with the formula C4H5F3 . It belongs to the family of fluoroolefins, which are widely used as refrigerants, solvents, and intermediates in various industries.
Synthesis Analysis
The synthesis of 1,1,2-Trifluorobut-1-ene can be achieved through the reaction of 4-Bromo-1,1,2-trifluorobutene-1 with potassium hydroxide in the presence of tetrabutylammonium bromide, a phase transfer catalyst .Molecular Structure Analysis
The molecular structure of 1,1,2-Trifluorobut-1-ene consists of a butene backbone with three fluorine atoms attached to the first carbon atom .Physical And Chemical Properties Analysis
1,1,2-Trifluorobut-1-ene has a density of 1.1±0.1 g/cm3, a boiling point of 29.2±8.0 °C at 760 mmHg, and a vapor pressure of 655.0±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 26.3±3.0 kJ/mol and a flash point of -38.0±6.4 °C .Scientific Research Applications
- Compounds like “1,1,2-Trifluorobut-1-ene” are often used in organic synthesis and chemical research . However, the specific methods of application or experimental procedures are not detailed in the available resources .
- A related compound, “4-Bromo-1,1,2-trifluoro-1-butene”, is used in pharmaceuticals . It’s used in organic synthesis, chemical research, and pharmaceuticals . The specific methods of application or experimental procedures, and the outcomes obtained are not detailed in the available resources .
- Another related compound, “4-Ethoxy-1,1,1-trifluoro-3-buten-2-one”, reacts with amino to give the N-protected amino acids, which is useful for the peptide synthesis . It may be used in the synthesis of 4-dialkylamino-1,1,1-trifluorobut-3-ene-2-ones. It may also be used for the synthesis of β-alkyl- or dialkylamino substituted enones bearing a CF3 group .
Organic Synthesis and Chemical Research
Pharmaceuticals
Peptide Synthesis
- Compounds like “1,1,2-Trifluorobut-1-ene” are often used in organic synthesis and chemical research . However, the specific methods of application or experimental procedures are not detailed in the available resources .
- A related compound, “4-Bromo-1,1,2-trifluoro-1-butene”, is used in pharmaceuticals . It’s used in organic synthesis, chemical research, and pharmaceuticals . The specific methods of application or experimental procedures, and the outcomes obtained are not detailed in the available resources .
- Another related compound, “4-Ethoxy-1,1,1-trifluoro-3-buten-2-one”, reacts with amino to give the N-protected amino acids, which is useful for the peptide synthesis . It may be used in the synthesis of 4-dialkylamino-1,1,1-trifluorobut-3-ene-2-ones. It may also be used for the synthesis of β-alkyl- or dialkylamino substituted enones bearing a CF3 group .
Organic Synthesis and Chemical Research
Pharmaceuticals
Peptide Synthesis
Safety And Hazards
properties
IUPAC Name |
1,1,2-trifluorobut-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3/c1-2-3(5)4(6)7/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWYKNVXBDJJHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380362 | |
Record name | 1,1,2-trifluorobut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2-Trifluorobut-1-ene | |
CAS RN |
383-84-6 | |
Record name | 1,1,2-trifluorobut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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